Cas no 128627-49-6 (2-(4-bromo-2-nitrophenoxy)acetic acid)

2-(4-bromo-2-nitrophenoxy)acetic acid 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-nitrophenoxyacetic acid
- Acetic acid, 2-(4-bromo-2-nitrophenoxy)-
- 2-(4-bromo-2-nitrophenoxy)acetic acid
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- インチ: 1S/C8H6BrNO5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12)
- InChIKey: PNFGYDNFHHYLCK-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)COC1=CC=C(Br)C=C1[N+]([O-])=O
2-(4-bromo-2-nitrophenoxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627953-2.5g |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 2.5g |
$1650.0 | 2023-06-04 | ||
Enamine | EN300-1627953-250mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 250mg |
$249.0 | 2023-09-22 | ||
Enamine | EN300-1627953-100mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 100mg |
$238.0 | 2023-09-22 | ||
Enamine | EN300-1627953-50mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 50mg |
$227.0 | 2023-09-22 | ||
Enamine | EN300-1627953-0.05g |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 0.05g |
$707.0 | 2023-06-04 | ||
Enamine | EN300-1627953-10.0g |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 10g |
$3622.0 | 2023-06-04 | ||
Enamine | EN300-1627953-1.0g |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 1g |
$842.0 | 2023-06-04 | ||
Enamine | EN300-1627953-5000mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 5000mg |
$783.0 | 2023-09-22 | ||
Enamine | EN300-1627953-500mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 500mg |
$260.0 | 2023-09-22 | ||
Enamine | EN300-1627953-2500mg |
2-(4-bromo-2-nitrophenoxy)acetic acid |
128627-49-6 | 2500mg |
$529.0 | 2023-09-22 |
2-(4-bromo-2-nitrophenoxy)acetic acid 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
2-(4-bromo-2-nitrophenoxy)acetic acidに関する追加情報
Comprehensive Analysis of 2-(4-bromo-2-nitrophenoxy)acetic acid (CAS No. 128627-49-6)
2-(4-bromo-2-nitrophenoxy)acetic acid (CAS No. 128627-49-6) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This brominated nitrophenoxy derivative has gained significant attention due to its unique molecular structure, which combines a phenoxyacetic acid backbone with bromo and nitro functional groups. These features make it a versatile building block for synthesizing complex molecules, particularly in drug discovery and crop protection formulations.
The compound's 4-bromo-2-nitrophenoxy moiety exhibits distinct electronic properties that influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions. Researchers frequently employ this characteristic when designing herbicide intermediates or pharmaceutical precursors. Recent studies highlight its potential in developing novel enzyme inhibitors, with particular interest in its application for tyrosine kinase modulation – a hot topic in cancer research and metabolic disorder treatments.
From a synthetic chemistry perspective, 2-(4-bromo-2-nitrophenoxy)acetic acid serves as a crucial intermediate for constructing more complex architectures. Its bromine substituent at the para position allows for further functionalization through cross-coupling reactions, while the ortho-nitro group enhances the compound's electrophilicity. This dual functionality makes it valuable for palladium-catalyzed reactions, a trending area in green chemistry research aiming to reduce synthetic steps and improve atom economy.
The compound's physicochemical properties have been extensively studied for industrial applications. With a molecular weight of 276.05 g/mol and typical purity standards exceeding 98%, it demonstrates excellent stability under standard storage conditions. Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed for quality control, addressing growing industry concerns about chemical traceability and process analytical technology (PAT) compliance.
Environmental considerations surrounding brominated organic compounds have led to increased research into the biodegradation pathways of 2-(4-bromo-2-nitrophenoxy)acetic acid. Recent publications explore microbial degradation mechanisms, responding to the pharmaceutical industry's focus on green chemistry principles and environmental impact assessment. These studies are particularly relevant given current regulatory trends emphasizing sustainable chemical production.
In material science applications, the compound's crystalline structure has been investigated for potential use in nonlinear optical materials. The electron-withdrawing effects of both the nitro group and bromine atom create significant molecular polarity, making it interesting for advanced material development. This aligns with growing market demand for specialty chemicals in electronics and photonics industries.
Safety assessments indicate that proper handling procedures should be followed when working with 2-(4-bromo-2-nitrophenoxy)acetic acid, including standard personal protective equipment. While not classified as highly hazardous, its nitroaromatic nature warrants careful consideration in industrial settings, especially regarding potential photochemical reactivity – a subject of increasing research interest in chemical safety protocols.
The global market for fine chemical intermediates like 128627-49-6 continues to expand, driven by pharmaceutical outsourcing and agrochemical innovation. Supply chain analyses show growing demand from emerging economies, particularly for custom synthesis applications. This trend reflects broader industry shifts toward specialized chemical solutions and contract manufacturing arrangements.
Recent patent literature reveals novel applications of 2-(4-bromo-2-nitrophenoxy)acetic acid derivatives in bioconjugation chemistry, particularly for developing antibody-drug conjugates (ADCs). This positions the compound at the forefront of targeted therapy research, addressing current pharmaceutical industry priorities in precision medicine development.
Analytical method development for 128627-49-6 has progressed significantly, with modern techniques like UHPLC-MS/MS enabling precise quantification at trace levels. These advancements support quality control in GMP manufacturing environments and respond to regulatory requirements for impurity profiling in active pharmaceutical ingredients (APIs).
From a regulatory standpoint, 2-(4-bromo-2-nitrophenoxy)acetic acid falls under various international chemical inventories, including TSCA and EINECS. Compliance documentation typically addresses REACH regulations and chemical safety assessments, reflecting the chemical industry's increased focus on regulatory intelligence and compliance automation solutions.
Future research directions for this compound likely include exploration of its catalytic applications and potential in metal-organic frameworks (MOFs). The compound's structural features make it an interesting candidate for developing heterogeneous catalysts, particularly in C-C coupling reactions – a rapidly evolving area in synthetic methodology development.
In conclusion, 2-(4-bromo-2-nitrophenoxy)acetic acid (CAS No. 128627-49-6) represents a multifaceted chemical building block with diverse applications across multiple industries. Its continued relevance stems from both its established uses in organic synthesis and emerging applications in advanced materials and biopharmaceuticals. As research into functionalized aromatic compounds progresses, this compound will likely maintain its importance in chemical innovation and industrial applications.
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